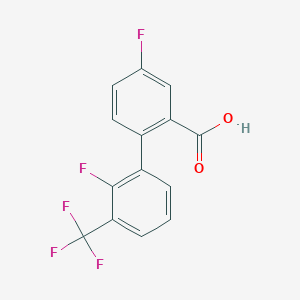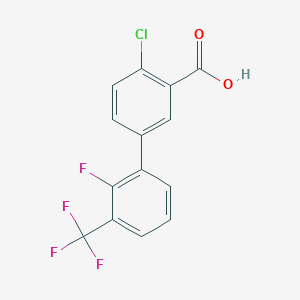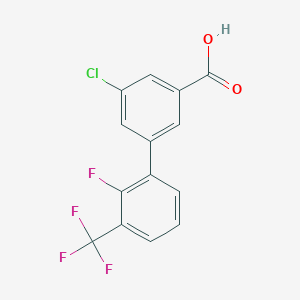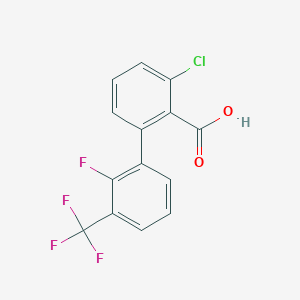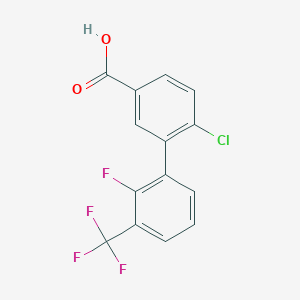
4-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (4-Cl-3-F-3-TFMPBA-95%) is a synthetic compound that has been used for a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 447.51 g/mol and a melting point of 109-112 °C. 4-Cl-3-F-3-TFMPBA-95% is a versatile compound with a wide range of applications in the laboratory.
科学的研究の応用
4-Cl-3-F-3-TFMPBA-95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, as a reactant in the synthesis of fluorinated compounds, and as a starting material for the synthesis of various other compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic materials.
作用機序
The mechanism of action of 4-Cl-3-F-3-TFMPBA-95% is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of various organic compounds. It is thought that 4-Cl-3-F-3-TFMPBA-95% acts as an electron-withdrawing group, which facilitates the formation of reactive intermediates that can be used in the formation of new organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-3-F-3-TFMPBA-95% are not well understood. However, it is believed that this compound may have some effects on the metabolism of certain compounds. It has been suggested that 4-Cl-3-F-3-TFMPBA-95% may act as an inhibitor of certain enzymes involved in the metabolism of certain compounds, such as fatty acids.
実験室実験の利点と制限
The advantages of using 4-Cl-3-F-3-TFMPBA-95% in laboratory experiments include its stability under a variety of conditions, its low toxicity, and its low cost. Additionally, this compound is highly soluble in a variety of solvents, making it an ideal choice for a variety of laboratory experiments.
However, there are some limitations to using 4-Cl-3-F-3-TFMPBA-95% in laboratory experiments. This compound is sensitive to light and air, which can lead to decomposition. Additionally, this compound is not soluble in water, making it unsuitable for certain experiments.
将来の方向性
The potential future directions for research involving 4-Cl-3-F-3-TFMPBA-95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of novel organic compounds. Additionally, further research into the mechanism of action of 4-Cl-3-F-3-TFMPBA-95% could provide insight into its potential uses in drug discovery and development. Other potential future directions include further exploration of its potential uses as a catalyst in the synthesis of polymers, as well as its potential uses in the synthesis of other organic compounds.
合成法
4-Cl-3-F-3-TFMPBA-95% can be synthesized through a multi-step process involving the reaction of 3-chloro-2-fluoro-3-trifluoromethylphenylacetic acid, 95% with 4-chlorobenzoic acid, 95%. The reaction proceeds in a two-step process, first forming a carboxylic acid salt and then the final product 4-Cl-3-F-3-TFMPBA-95%. The reaction is carried out in anhydrous conditions at a temperature of 60-65 °C and requires a catalytic amount of a strong base such as potassium carbonate.
特性
IUPAC Name |
4-chloro-3-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-11-5-4-7(13(20)21)6-9(11)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVGMGFVXSJBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691835 |
Source


|
| Record name | 6-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261914-20-8 |
Source


|
| Record name | 6-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



